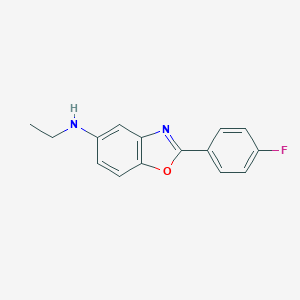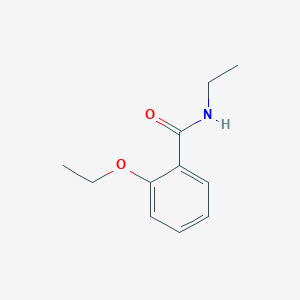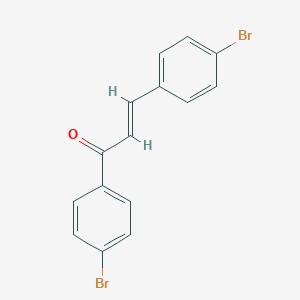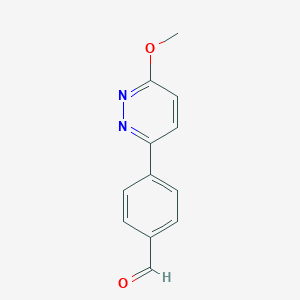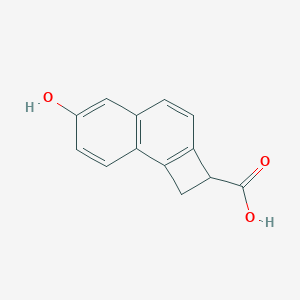
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid, also known as HCNA, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCNA is a bicyclic aromatic carboxylic acid that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been shown to exhibit a number of unique biochemical and physiological effects. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid can inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has also been shown to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in scientific research is its potent anti-tumor activity. This makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations to using 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in lab experiments. For example, 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is a synthetic compound that may not accurately reflect the activity of natural compounds that are found in living organisms.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. One area of research that holds promise is the development of new cancer therapies based on 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid. Another area of research that could be explored is the use of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as a tool for studying the mechanisms of tumor growth and proliferation. Additionally, the potential applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid in other areas of scientific research, such as neuroscience and immunology, could also be explored.
Synthesemethoden
The synthesis of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid involves a series of chemical reactions that begin with the reaction of 2-nitrobenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. This adduct is then subjected to a series of reduction and oxidation reactions to yield 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid as the final product.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid is in the field of cancer research. Studies have shown that 6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid exhibits potent anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
125363-72-6 |
|---|---|
Produktname |
6-Hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid |
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
6-hydroxy-1,2-dihydrocyclobuta[a]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c14-8-2-4-9-7(5-8)1-3-10-11(9)6-12(10)13(15)16/h1-5,12,14H,6H2,(H,15,16) |
InChI-Schlüssel |
AGWMUHOZWMNNMW-UHFFFAOYSA-N |
SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1C(C2=C1C3=C(C=C2)C=C(C=C3)O)C(=O)O |
Synonyme |
6-hydroxy-1,2-dihydrocyclobuta(a)naphthalene-2-carboxylic acid 6-OH-DCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



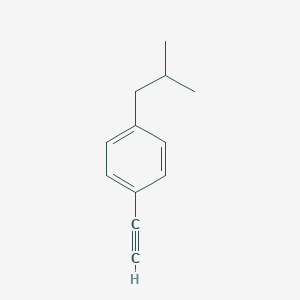
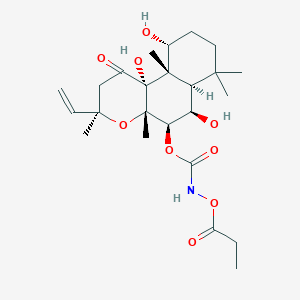
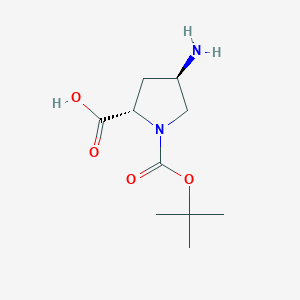
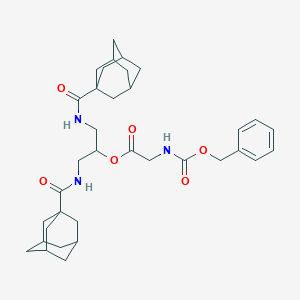
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
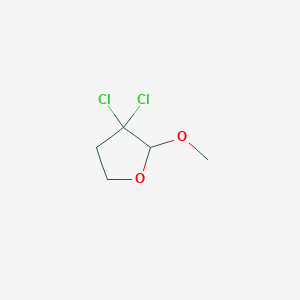
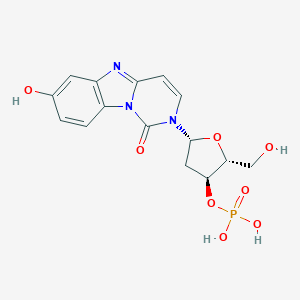
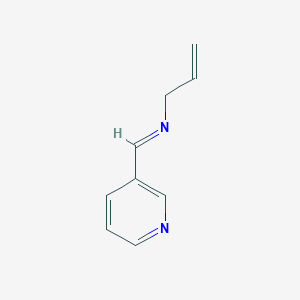
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)
